5-Bromo-2-(trifluoromethyl)-1h-indole chemical properties
5-Bromo-2-(trifluoromethyl)-1h-indole chemical properties
An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)-1H-indole: Properties, Synthesis, and Applications
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and pharmaceuticals.[1][2] Its unique aromatic and heterocyclic nature allows for diverse functionalization, leading to compounds with a wide array of therapeutic applications. The strategic substitution on the indole ring can profoundly influence a molecule's physicochemical properties and biological activity. This guide focuses on 5-Bromo-2-(trifluoromethyl)-1H-indole, a halogenated indole derivative that has garnered significant interest as a versatile building block in drug discovery.
The presence of a bromine atom at the 5-position serves as a crucial synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular diversity.[3] Simultaneously, the trifluoromethyl (CF3) group at the 2-position imparts unique and highly desirable properties. The high electronegativity of the CF3 group can enhance metabolic stability by blocking oxidative processes and increase lipophilicity, which often improves cell membrane permeability.[4] This combination of a reactive site for further synthesis and a group that enhances drug-like properties makes 5-Bromo-2-(trifluoromethyl)-1H-indole a valuable intermediate for developing novel therapeutics targeting a range of conditions, from cancer to neurological disorders.[3][4]
This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, reactivity, and applications of 5-Bromo-2-(trifluoromethyl)-1H-indole, designed for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectral Properties
The fundamental properties of 5-Bromo-2-(trifluoromethyl)-1H-indole are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
Core Chemical Properties
The key identifying and physical properties of the compound are presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-(trifluoromethyl)-1H-indole | - |
| CAS Number | 837392-60-6 | [5][6] |
| Molecular Formula | C₉H₅BrF₃N | [5] |
| Molecular Weight | 264.04 g/mol | [5] |
| Monoisotopic Mass | 262.95575 Da | [7] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [5] |
Predicted Spectral Data
While detailed experimental spectra are not widely published, computational predictions and analysis of similar structures provide insight into the expected spectral characteristics. Mass spectrometry data is crucial for confirming the molecular weight and isotopic pattern characteristic of a monobrominated compound.
| Spectral Data Type | Predicted Values | Source |
| XlogP | 3.2 | [7] |
| Collision Cross Section (CCS) [M+H]⁺ | 150.0 Ų | [7] |
| Collision Cross Section (CCS) [M-H]⁻ | 152.0 Ų | [7] |
| InChI Key | QUSUYOMFIYYARB-UHFFFAOYSA-N | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. The protons at the 4, 6, and 7 positions will exhibit coupling patterns influenced by the bromine and the rest of the ring system.
-
¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon bearing the trifluoromethyl group (C2) will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the bromine (C5) will also be identifiable.
-
¹⁹F NMR: A strong singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Synthesis and Reactivity
The synthesis of 5-Bromo-2-(trifluoromethyl)-1H-indole can be approached through several established methods for indole formation. A common and effective strategy is a variation of the Fischer indole synthesis or cyclization of an appropriately substituted aniline derivative.
Proposed Synthetic Workflow
A plausible synthetic route starts from 4-bromoaniline. The workflow involves the introduction of the trifluoromethylacetyl group followed by an intramolecular cyclization.
Caption: Proposed synthetic pathway for 5-Bromo-2-(trifluoromethyl)-1H-indole.
Experimental Protocol: Example Synthesis
This protocol describes a representative synthesis based on established chemical principles for related indole derivatives.
Step 1: Acylation of 4-Bromoaniline
-
Dissolve 4-bromoaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-bromophenyl)-2,2,2-trifluoroacetamide.
Step 2: Cyclization to form the Indole Ring
-
Dissolve the N-(4-bromophenyl)-2,2,2-trifluoroacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as lithium diisopropylamide (LDA) (2.2 eq), to the solution. This step generates a carbanion that initiates the intramolecular cyclization.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product using column chromatography on silica gel to obtain pure 5-Bromo-2-(trifluoromethyl)-1H-indole.
Chemical Reactivity
The reactivity of 5-Bromo-2-(trifluoromethyl)-1H-indole is governed by the interplay of its functional groups.
-
N-H Acidity and Alkylation: The indole N-H proton is moderately acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to introduce substituents at the 1-position.
-
Electrophilic Substitution: The electron-withdrawing nature of the CF3 group at C2 deactivates the pyrrole ring towards electrophilic attack. Therefore, electrophilic substitution, if it occurs, is likely to be directed to the benzene ring, although the existing bromine at C5 also influences the regioselectivity.
-
Cross-Coupling Reactions: The C5-Bromo substituent is the most versatile site for synthetic modifications. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[3] This allows for the facile introduction of aryl, heteroaryl, alkyl, amine, or alkyne moieties, making it an invaluable tool for library synthesis in drug discovery.
Caption: Key reactivity sites of 5-Bromo-2-(trifluoromethyl)-1H-indole.
Applications in Drug Discovery and Medicinal Chemistry
5-Bromo-2-(trifluoromethyl)-1H-indole is not just a chemical curiosity but a strategically designed building block for modern medicinal chemistry. Its utility stems from the combined benefits of its constituent parts.
-
Scaffold for Kinase Inhibitors: The indole core is a "privileged scaffold" frequently found in kinase inhibitors.[1] By using 5-Bromo-2-(trifluoromethyl)-1H-indole as a starting material, medicinal chemists can synthesize libraries of compounds to screen for activity against key oncogenic kinases like VEGFR-2 and EGFR.[1]
-
Enhanced Pharmacokinetic Properties: The trifluoromethyl group is a bioisostere for other groups but provides distinct advantages. It can improve metabolic stability by blocking potential sites of oxidation, thereby increasing the half-life of a drug candidate.[4] Its lipophilicity can also enhance absorption and distribution within the body.[4]
-
Intermediate for Complex Molecules: As demonstrated by its reactivity, this compound is an ideal starting point for constructing more complex molecules. The bromine at the 5-position allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide variety of substituents through reliable and high-yielding cross-coupling reactions.[3][4] This is critical in the lead optimization phase of drug development.
-
Neurological and Anti-inflammatory Agents: Indole derivatives are widely investigated for their activity against neurological conditions and inflammatory diseases.[3] The unique electronic properties conferred by the CF3 group can influence how a molecule binds to its biological target, potentially leading to higher potency and selectivity.
Safety and Handling
As a laboratory chemical, 5-Bromo-2-(trifluoromethyl)-1H-indole and its derivatives should be handled with appropriate care. Based on safety data for structurally related bromo- and trifluoromethyl- anilines and indoles, the following precautions are advised.[6][8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[8]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke when using this product.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
-
First Aid:
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
5-Bromo-2-(trifluoromethyl)-1H-indole stands out as a highly valuable and versatile intermediate in the field of organic synthesis and medicinal chemistry. The strategic placement of a bromine atom and a trifluoromethyl group on the indole scaffold provides a powerful combination of synthetic utility and desirable drug-like properties. Its ability to serve as a platform for generating diverse molecular architectures through reliable cross-coupling chemistry, coupled with the pharmacokinetic benefits of trifluoromethylation, makes it a key resource for researchers aiming to accelerate the discovery and development of novel therapeutics. As the demand for more effective and targeted drugs continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase.
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MDPI. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]
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